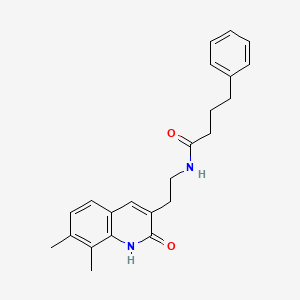
8-methoxy-3-(2-(phenylsulfonyl)acetyl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-methoxy-3-(2-(phenylsulfonyl)acetyl)-2H-chromen-2-one is a synthetic organic compound belonging to the coumarin family Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-3-(2-(phenylsulfonyl)acetyl)-2H-chromen-2-one typically involves a multi-step process. One common method starts with the preparation of 8-methoxycoumarin, which is then subjected to further reactions to introduce the phenylsulfonyl and acetyl groups. The key steps include:
Synthesis of 8-methoxycoumarin: This can be achieved through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst.
Introduction of the phenylsulfonyl group: This step involves the sulfonylation of the coumarin derivative using phenylsulfonyl chloride in the presence of a base such as pyridine.
Acetylation: The final step is the acetylation of the sulfonylated coumarin using acetyl chloride or acetic anhydride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
8-methoxy-3-(2-(phenylsulfonyl)acetyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group using reducing agents like lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: 8-hydroxy-3-(2-(phenylsulfonyl)acetyl)-2H-chromen-2-one.
Reduction: 8-methoxy-3-(2-(phenylthiol)acetyl)-2H-chromen-2-one.
Substitution: Various acylated derivatives depending on the acylating agent used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a precursor for the synthesis of other biologically active coumarin derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer cell proliferation.
Medicine: Explored for its anticancer properties, particularly against liver and breast cancer cells
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of specific enzymes involved in cell proliferation and survival. For instance, it has been shown to activate caspase-3/7, leading to apoptosis in cancer cells . Additionally, it inhibits β-tubulin polymerization, disrupting the microtubule network essential for cell division .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-methoxycoumarin-3-carboxamide: Known for its potent anticancer activity against liver cancer cells.
3-substituted 8-methoxycoumarin derivatives: Studied for their anti-breast cancer properties.
Uniqueness
8-methoxy-3-(2-(phenylsulfonyl)acetyl)-2H-chromen-2-one stands out due to its unique combination of functional groups, which confer distinct biological activities. The presence of the phenylsulfonyl group enhances its ability to inhibit specific enzymes, making it a promising candidate for further drug development.
Eigenschaften
IUPAC Name |
3-[2-(benzenesulfonyl)acetyl]-8-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O6S/c1-23-16-9-5-6-12-10-14(18(20)24-17(12)16)15(19)11-25(21,22)13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYGYMWZGLHIOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)CS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
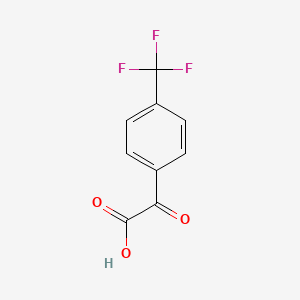
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methylphenyl)acetamide](/img/structure/B2846645.png)
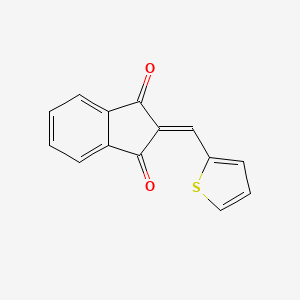
![2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2846650.png)
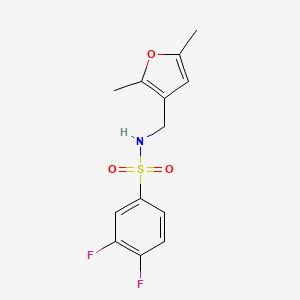
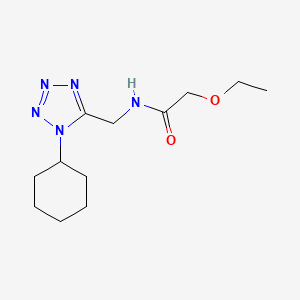
![N-(1-cyanopropyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide](/img/structure/B2846654.png)
![N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-3,3-dimethylbutanamide](/img/structure/B2846658.png)
![2-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2846660.png)
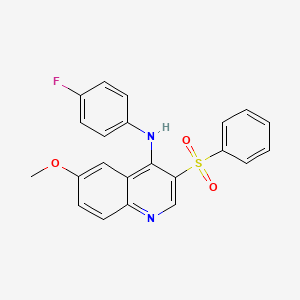
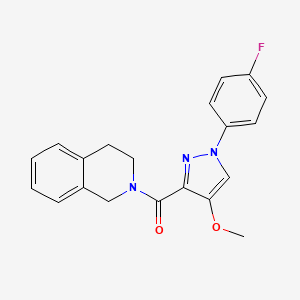
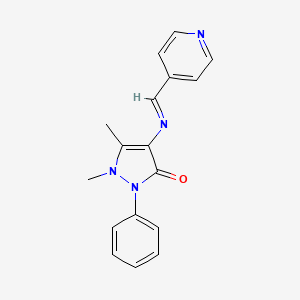
![N-[Cyano-(2-methylphenyl)methyl]-3-[3-(furan-3-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B2846666.png)
